ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate
Overview
Description
This compound is a derivative of cyclohexane, a six-membered ring, with an ethyl ester, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxyl group . The Boc group is a common protecting group in organic synthesis, particularly for amines .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexane ring, which is a six-membered carbon ring. Attached to this ring is an ethyl ester group, a Boc protected amino group, and a hydroxyl group . The stereochemistry is indicated by the (1S,3R,4R) notation, which refers to the configuration of the chiral centers in the molecule .Chemical Reactions Analysis
The Boc group in this compound can be removed under acidic conditions, revealing the free amine . This is a common step in peptide synthesis, where the amine can then react with a carboxylic acid to form an amide bond . The ethyl ester group can also be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar ethyl ester and hydroxyl groups could impart some degree of polarity to the molecule. The Boc group is quite bulky, which could influence the compound’s reactivity .Scientific Research Applications
Polymer Synthesis and Functionalization
- In the field of polymer chemistry, this compound has been used in the synthesis of hydrophilic aliphatic polyesters. These polyesters were created by the homo- and copolymerization of new cyclic esters containing protected functional groups, including hydroxyl, bishydroxyl, amino, and carboxyl (Trollsås et al., 2000).
Synthesis of Amino Acids and Peptides
- This compound is also instrumental in synthesizing orthogonally protected amino acids, particularly useful for creating analogs of various biochemical compounds. For example, the synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates demonstrates its application in the construction of complex amino acid structures (Czajgucki et al., 2003).
Enzymatic Polymerization
- Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, has been oligomerized using horseradish peroxidase as a catalyst. This process represents an innovative approach to enzymatic polymerization in aqueous mediums (Pang et al., 2003).
Application in Organic Synthesis
- In organic synthesis, derivatives of this compound have been used in the synthesis of various cyclohexane and cyclopentane derivatives. This includes processes like acid-catalyzed rearrangements and cyclizations, highlighting its versatility in complex organic syntheses (Nativi et al., 1989).
Use in Medicinal Chemistry
- In medicinal chemistry, similar compounds have been synthesized as intermediates for potent CCR2 antagonists. This showcases its potential in the development of new therapeutic agents (Campbell et al., 2009).
Future Directions
The use of Boc-protected amino acids in the synthesis of peptides is a well-established field with many potential applications in medicinal chemistry and biology . Future research could explore the use of this specific compound in the synthesis of new peptides or other biologically active molecules .
properties
IUPAC Name |
ethyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOLXBLTNBWCNP-HBNTYKKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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